2-Ethylamino-4-(4-imidazolyl)pyridine
Description
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-ethyl-4-(1H-imidazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H12N4/c1-2-12-10-5-8(3-4-13-10)9-6-11-7-14-9/h3-7H,2H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
QINCZIYMEBOQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CC(=C1)C2=CN=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Imidazole Derivatives: Histamine dihydrochloride shares the imidazole-ethylamine backbone but lacks the pyridine ring, limiting its metal-coordination capability compared to this compound .
- Metal Complexes: The nickel complex [Ni(4ImNNH)₂(NO₃)₂] utilizes a 4-imidazolyl nitroxide ligand, demonstrating strong antiferromagnetic interactions via hydrogen bonding. The ethylamino group in the target compound could similarly facilitate H-bonding but may alter spin states in metal complexes due to its electron-donating nature .
- Pharmaceuticals: Astemizole, a benzimidazole derivative, highlights the pharmacological relevance of imidazole-containing compounds.
Physicochemical Properties
- Solubility: Histamine dihydrochloride is highly water-soluble (due to its ionic form), whereas the target compound’s solubility likely depends on pH and the ethylamino group’s protonation state.
- Thermal Stability : Nickel-imidazolyl complexes exhibit decomposition temperatures >200°C , suggesting that the target compound’s metal complexes (if synthesized) may share similar stability.
Research Findings from Analogues
- Magnetic Behavior: The metamagnetic properties of [Ni(4ImNNH)₂(NO₃)₂] arise from supramolecular H-bonding networks. Substituting nitroxide with ethylamino groups could modulate magnetic coupling efficiency .
- The pyridine ring in the target compound might enhance binding to enzymatic pockets, as seen in kinase inhibitors .
Preparation Methods
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine of 4-(2-ethylamino)-1H-imidazole attacks the ketone group of 4-acetylpyridine, forming a hemiaminal intermediate. Subsequent dehydration yields the imine-linked product, which undergoes tautomerization to stabilize as the aromatic pyridine-imidazole conjugate.
Experimental Protocol
-
Reagents : 4-(2-Ethylamino)-1H-imidazole (1.0 equiv), 4-acetylpyridine (1.2 equiv), ethanol (solvent), and catalytic acetic acid.
-
Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.
-
Workup : The mixture is cooled, diluted with ice water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.6 Hz, 2H, pyridine-H), 7.89 (s, 1H, imidazole-H), 7.45 (d, J = 5.6 Hz, 2H, pyridine-H), 3.42 (q, J = 7.2 Hz, 2H, -CH₂CH₃), 1.25 (t, J = 7.2 Hz, 3H, -CH₂CH₃).
-
IR (KBr): ν 3050 (C-H aromatic), 2920 (C-H aliphatic), 1605 (C=N), 1550 cm⁻¹ (C=C).
Multi-Step Synthesis via Functionalized Pyridine Intermediates
An alternative approach involves sequential functionalization of the pyridine ring. This method is advantageous for introducing diverse substituents and is exemplified by adaptations from imidazo[4,5-b]pyridine syntheses.
Step 1: Introduction of Ethylamino Group at C2
2-Chloro-4-nitropyridine is treated with ethylamine in a nucleophilic aromatic substitution (SₙAr) reaction. The nitro group at C4 acts as an electron-withdrawing group, activating the C2 position for substitution.
Conditions :
Step 2: Reduction of Nitro Group
The nitro group at C4 is reduced to an amine using Zn/HCOONH₄ under acidic conditions, yielding 2-ethylamino-4-aminopyridine.
Conditions :
Step 3: Cyclization to Introduce Imidazole Moiety
The 4-amine is condensed with an aldehyde (e.g., glyoxal) to form the imidazole ring.
Conditions :
Key Challenges
-
Regioselectivity : Competing reactions at C4 require careful control of stoichiometry and temperature.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the target compound.
Oxidative Coupling Using I₂/TBHP
A novel oxidative method employs iodine (I₂) and tert-butyl hydroperoxide (TBHP) to facilitate C-N bond formation between 2-aminopyridine and imidazole precursors.
Reaction Optimization
| Entry | Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CuCl₂ | TBHP | DMSO | 62 |
| 2 | — | TBHP | DMSO | 0 |
| 3 | I₂ | TBHP | DMSO | 58 |
Optimal Conditions : 2-Aminopyridine (1.0 equiv), 4-imidazolecarboxaldehyde (1.2 equiv), I₂ (0.4 equiv), TBHP (3.0 equiv), DMSO, 120°C, 2 hours.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethylamino-4-(4-imidazolyl)pyridine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen (e.g., chlorine) at the pyridine’s 4-position with an imidazole moiety under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is common . Ethylamine introduction at the 2-position may require reductive alkylation using NaBH₃CN or Pd/C hydrogenation . Key variables include solvent polarity, temperature control (±5°C), and catalyst loading (e.g., 5 mol% Pd/C). Yield optimization often involves iterative adjustments to these parameters and monitoring by TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Elemental analysis (deviation <0.3% for C, H, N).
- Spectroscopy : ¹H/¹³C NMR (e.g., imidazole protons at δ 7.5–8.5 ppm, pyridine protons at δ 8.0–8.8 ppm) and FT-IR (N-H stretch ~3300 cm⁻¹, C=N ~1650 cm⁻¹) .
- Mass spectrometry (ESI-MS for molecular ion confirmation).
- XRD for crystalline structure validation .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data for this compound across different assays?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., solvent polarity affecting solubility, or pH-dependent protonation of the imidazole ring). To address this:
Perform solubility studies in DMSO/PBS mixtures.
Standardize assay pH (e.g., 7.4 for physiological relevance) and include controls for compound stability.
Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, discrepancies in antimicrobial activity may reflect differences in bacterial membrane permeability .
Q. How can computational modeling predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Docking studies (AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level).
- Focus on interactions:
- Imidazole’s π-π stacking with aromatic residues (e.g., histidine).
- Ethylamino group’s hydrogen bonding with acidic residues (e.g., aspartate) .
- Validate with MD simulations (100 ns trajectories) to assess binding stability .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer : Scaling issues include:
- Exothermicity control : Use jacketed reactors with precise cooling (ΔT <2°C).
- Byproduct formation : Monitor intermediates via inline IR spectroscopy.
- Catalyst recycling : For Pd/C-mediated steps, implement flow chemistry systems to recover catalysts (>90% efficiency) .
Critical Analysis of Contradictory Evidence
- Synthetic Yield Discrepancies : reports 65% yield for imidazole-pyridine coupling, while cites 45% under similar conditions. This may stem from residual moisture in reagents (e.g., imidazole’s hygroscopicity) or trace metal impurities affecting catalysis .
- Biological Activity : shows potent antifungal activity, whereas notes weak inhibition. Differences in fungal strains (e.g., C. albicans vs. A. fumigatus) and assay media (RPMI vs. Sabouraud dextrose) likely explain this .
Recommendations for Future Research
- Explore photophysical properties (e.g., fluorescence) for imaging applications, leveraging the imidazole-pyridine conjugate system.
- Investigate metabolite profiling (LC-MS/MS) to identify degradation pathways under physiological conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
